
(+)-|A-Methylbenzylamine (-)-2,2-Dimethylcyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-|A-Méthylbenzylamine (-)-2,2-Diméthylcyclopropanecarboxylate est un composé chiral qui combine les caractéristiques structurales d'une méthylbenzylamine et d'un diméthylcyclopropanecarboxylate
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (+)-|A-Méthylbenzylamine (-)-2,2-Diméthylcyclopropanecarboxylate implique généralement la réaction du (+)-|A-Méthylbenzylamine avec l'acide (-)-2,2-Diméthylcyclopropanecarboxylique. La réaction est réalisée dans des conditions contrôlées pour assurer la formation du stéréoisomère souhaité. Les réactifs couramment utilisés dans cette synthèse comprennent les agents de couplage tels que la dicyclohexylcarbodiimide (DCC) et les catalyseurs tels que la 4-diméthylaminopyridine (DMAP).
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction similaires mais optimisées pour des rendements et une pureté plus élevés. Des techniques telles que la synthèse en flux continu et la surveillance automatisée des réactions peuvent être utilisées pour améliorer l'efficacité et la scalabilité.
Analyse Des Réactions Chimiques
Types de réactions
(+)-|A-Méthylbenzylamine (-)-2,2-Diméthylcyclopropanecarboxylate subit diverses réactions chimiques, notamment :
Oxydation : Le groupe amine peut être oxydé pour former des imines ou des nitriles correspondants.
Réduction : Le groupe carboxylate peut être réduit en alcools ou en aldéhydes.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau des groupes amine ou carboxylate.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃) sont couramment utilisés.
Réduction : Le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont des agents réducteurs typiques.
Substitution : Les conditions impliquent souvent l'utilisation de bases ou d'acides forts pour faciliter les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe amine peut produire des imines, tandis que la réduction du groupe carboxylate peut produire des alcools.
Applications de recherche scientifique
(+)-|A-Méthylbenzylamine (-)-2,2-Diméthylcyclopropanecarboxylate a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction chiral dans la synthèse de molécules complexes.
Biologie : Étudié pour son rôle potentiel dans l'inhibition enzymatique et l'interaction avec les macromolécules biologiques.
Médecine : Enquête sur ses effets thérapeutiques potentiels, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés ayant des propriétés stéréochimiques spécifiques.
Mécanisme d'action
Le mécanisme d'action du (+)-|A-Méthylbenzylamine (-)-2,2-Diméthylcyclopropanecarboxylate implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. La stéréochimie du composé joue un rôle crucial dans son affinité de liaison et sa spécificité. Les voies impliquées peuvent inclure l'inhibition de l'activité enzymatique ou la modulation de la signalisation des récepteurs.
Applications De Recherche Scientifique
(+)-|A-Methylbenzylamine (-)-2,2-Dimethylcyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific stereochemical properties.
Mécanisme D'action
The mechanism of action of (+)-|A-Methylbenzylamine (-)-2,2-Dimethylcyclopropanecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Composés similaires
®-(+)-α-Méthylbenzylamine : Une amine chirale utilisée dans des applications similaires.
(S)-(-)-α-Méthylbenzylamine : Un autre énantiomère ayant des propriétés stéréochimiques distinctes.
Acide 2,2-Diméthylcyclopropanecarboxylique : L'acide carboxylique correspondant utilisé dans la synthèse du composé.
Unicité
(+)-|A-Méthylbenzylamine (-)-2,2-Diméthylcyclopropanecarboxylate est unique en raison de sa combinaison spécifique de centres chiraux et de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité le rend précieux pour des applications spécialisées dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C14H19NO2 |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
(1-phenylethylamino) 2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H19NO2/c1-10(11-7-5-4-6-8-11)15-17-13(16)12-9-14(12,2)3/h4-8,10,12,15H,9H2,1-3H3 |
Clé InChI |
OJZHRWSFOBDKMD-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)NOC(=O)C2CC2(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


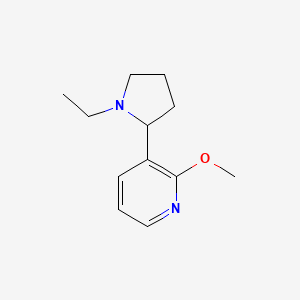
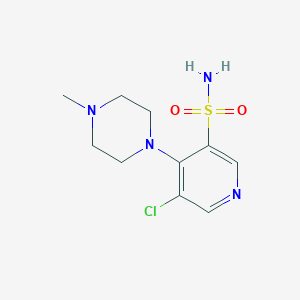
![1-Benzyl-2,5-diphenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11824742.png)
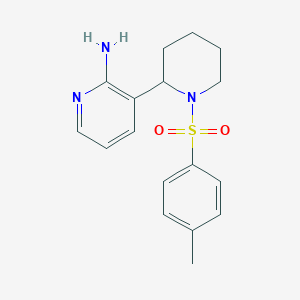


![5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride](/img/structure/B11824761.png)

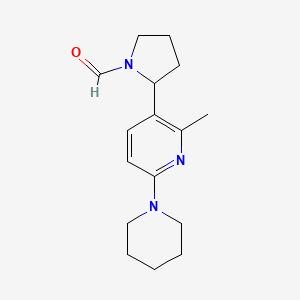
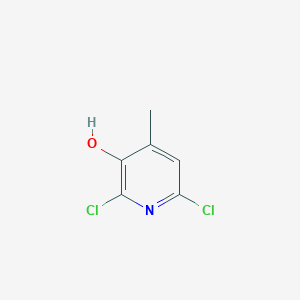

![3-[3-ethoxy-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B11824788.png)
![Pyrazolo[1,5-a]pyridin-2-amine hydrochloride](/img/structure/B11824796.png)
![1-(Benzyloxy)-3-[[bis(benzyloxy)phosphoryl]oxy]propan-2-ol](/img/structure/B11824802.png)
